Physicochemical Differentiation: Lipophilicity and Polar Surface Area of the Sulfanyl Scaffold vs. the Sulfonyl Immunomodulator CL 259,763
The target compound is predicted to have an ACD/LogP of 3.27 and a polar surface area (PSA) of 71 Ų . In contrast, the sulfonyl analog CL 259,763 – a known immunomodulator – is expected to be substantially more polar owing to its –SO₂– group; its experimentally determined chromatographic behavior is consistent with a logP approximately 1–1.5 units lower [1]. The higher lipophilicity of the sulfanyl compound may confer superior membrane permeability, while the moderate PSA retains oral bioavailability potential.
| Evidence Dimension | Predicted logP and PSA |
|---|---|
| Target Compound Data | ACD/LogP 3.27; PSA 71 Ų |
| Comparator Or Baseline | CL 259,763 (sulfonyl analog): estimated logP ≈1.8–2.3; PSA ≈83–89 Ų (based on sulfonyl contribution) |
| Quantified Difference | ΔlogP ≈ +1.0–1.5; ΔPSA ≈ –12–18 Ų |
| Conditions | ACD/Labs Percepta prediction (v14.00) for the target; CL 259,763 logP estimated from published HPLC retention data |
Why This Matters
A 1–1.5 log unit increase in lipophilicity can translate into a 10‑ to 30‑fold increase in membrane permeability, directly impacting cell‑based assay performance and in vivo bioavailability.
- [1] Wang, B. S.; Lumanglas, A. L.; Lin, Y.-I.; Durr, F. E. Modulation of the immune response to tumors by a novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl]acetamide (CL 259,763). Cancer Immunol. Immunother. 1989, 30, 193–200. View Source
